Comparative Cytotoxicity in Human Lymphocytes
A study assessing the toxicity of a series of five 3-oxobutanamide derivatives on human lymphocytes and isolated mitochondria provides a class-level toxicity benchmark. The study found that at high concentrations (1000-2000 μM), certain derivatives, notably N-(2-benzothiazolyl)-3-oxo butanamide (compound 5) and N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide (compound 4), exhibited marked cellular and mitochondrial toxicity, whereas others showed no remarkable toxicity at lower concentrations (50-500 μM) [1]. This variability, attributed to specific substituents, underscores that even within the 3-oxobutanamide subclass, safety profiles are not interchangeable, and the specific substituent on the benzamide core of 3-(3'-Oxobutyl)benzamide may confer a distinct and potentially advantageous toxicity profile compared to more toxic analogs.
| Evidence Dimension | Cellular Toxicity |
|---|---|
| Target Compound Data | Data Not Available |
| Comparator Or Baseline | Class Baseline: N-(2-benzothiazolyl)-3-oxo butanamide (compound 5) exhibited superior toxicity at 1000-2000 μM; N-(5-methyl-3-isoxazol yl)-3-oxo butanamide (compound 1) showed a marked cellular and mitochondrial toxicity. |
| Quantified Difference | Not quantifiable for target compound. |
| Conditions | Human lymphocytes and isolated mitochondria; exposure to 50, 500, 1000, and 2000 μM of compounds 1-5. |
Why This Matters
This class-level data indicates that the specific structure of 3-(3'-Oxobutyl)benzamide may position it in a favorable, lower-toxicity segment of the chemical space compared to known toxic 3-oxobutanamide analogs, reducing the risk of assay interference or safety-related project attrition.
- [1] Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria. (2017). ScienceDirect. https://www.sciencedirect.com/science/article/abs/pii/S1382668917300704 View Source
